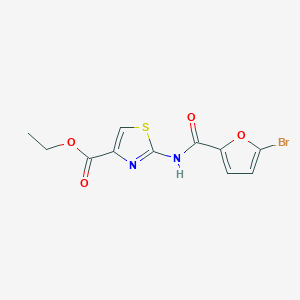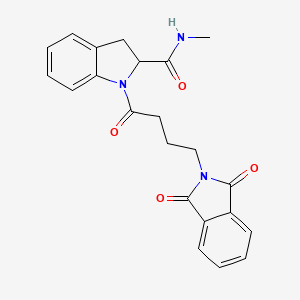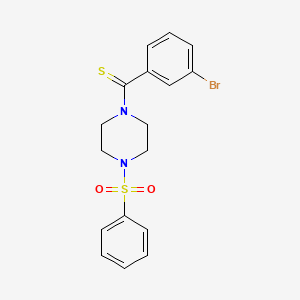
(3-溴苯基)(4-(苯磺酰基)哌嗪-1-基)甲硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(benzenesulfonyl)-4-(3-bromobenzenecarbothioyl)piperazine is a complex organic compound that features a piperazine ring substituted with a bromophenyl group and a phenylsulfonyl group
科学研究应用
1-(benzenesulfonyl)-4-(3-bromobenzenecarbothioyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-4-(3-bromobenzenecarbothioyl)piperazine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a bromophenyl group. This can be achieved through a nucleophilic substitution reaction where a bromophenyl halide reacts with piperazine in the presence of a base.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction. This involves reacting the piperazine derivative with a phenylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Methanethione Group: The final step involves the introduction of the methanethione group. This can be achieved through a thiolation reaction where the piperazine derivative is reacted with a thiolating agent such as carbon disulfide in the presence of a base.
Industrial Production Methods
Industrial production of 1-(benzenesulfonyl)-4-(3-bromobenzenecarbothioyl)piperazine follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-(benzenesulfonyl)-4-(3-bromobenzenecarbothioyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 1-(benzenesulfonyl)-4-(3-bromobenzenecarbothioyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects.
相似化合物的比较
Similar Compounds
- (4-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione
- (3-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione
- (3-Bromophenyl)(4-(methylsulfonyl)piperazin-1-yl)methanethione
Uniqueness
1-(benzenesulfonyl)-4-(3-bromobenzenecarbothioyl)piperazine is unique due to the specific combination of the bromophenyl and phenylsulfonyl groups on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(3-bromophenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S2/c18-15-6-4-5-14(13-15)17(23)19-9-11-20(12-10-19)24(21,22)16-7-2-1-3-8-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUPLIZNNZFXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
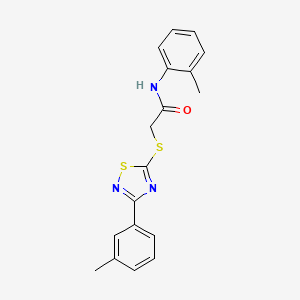
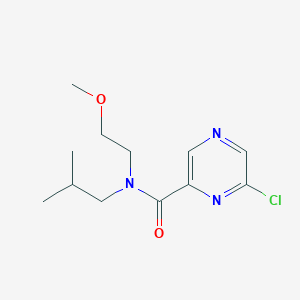
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2457278.png)
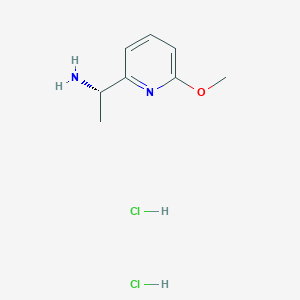
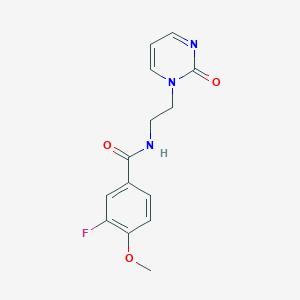
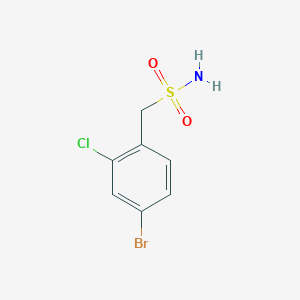
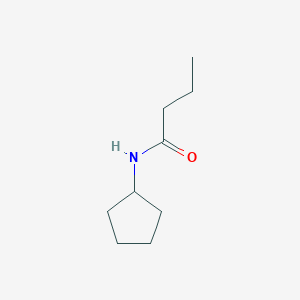
![N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2457287.png)
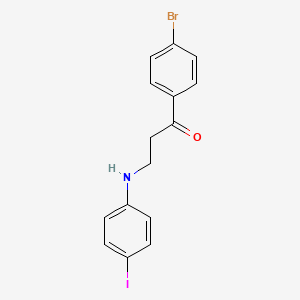
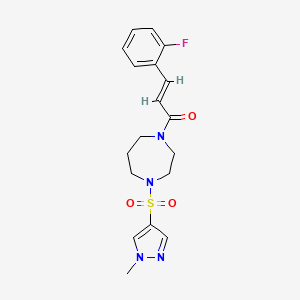
![(1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol](/img/structure/B2457291.png)
![METHYL 4-(2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B2457292.png)
